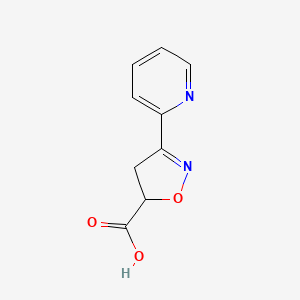
2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid
説明
2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid is a chemical compound with the molecular formula C8H13NO3 . It is a solid substance at room temperature . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H13NO3 . The molecular weight of this compound is 171.2 .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 171.2 .Safety and Hazards
The safety information available indicates that 2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid, is an important task of modern organic chemistry . This will help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
作用機序
Target of Action
The primary target of 2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid, also known as Apixaban, is the activated factor X (FXa) in the blood coagulation cascade . FXa plays a crucial role in the conversion of prothrombin to thrombin, which is a key step in blood clot formation .
Mode of Action
Apixaban acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, demonstrating over 30,000-fold selectivity for FXa over other human coagulation proteases . This binding inhibits both free and prothrombinase- and clot-bound FXa activity, thereby reducing thrombin generation .
Biochemical Pathways
By inhibiting FXa, Apixaban disrupts the blood coagulation cascade, specifically the conversion of prothrombin to thrombin . This results in a reduction of thrombin generation, which indirectly inhibits platelet aggregation . Therefore, the downstream effect of Apixaban’s action is a decrease in blood clot formation .
Pharmacokinetics
Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Apixaban is rapidly absorbed, with maximum concentration occurring 3-4 hours after oral administration, and has a half-life of approximately 12 hours . Elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The molecular and cellular effects of Apixaban’s action primarily involve the reduction of thrombin generation and, consequently, the inhibition of platelet aggregation . This leads to a decrease in blood clot formation, thereby preventing thromboembolic diseases .
Action Environment
The action, efficacy, and stability of Apixaban can be influenced by various environmental factors. It’s worth noting that the pharmacokinetics of Apixaban are consistent across a broad range of patients, suggesting that individual patient characteristics may have a more significant impact on its action than environmental factors .
生化学分析
Biochemical Properties
It is known that the compound has a molecular weight of 171.19 .
Cellular Effects
It is known that similar compounds can have significant effects on cell function . For example, apixaban, a structurally similar compound, is known to inhibit factor Xa, a key enzyme in the coagulation cascade . This suggests that 2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid may also interact with enzymes and other proteins to influence cellular processes.
Molecular Mechanism
It is known that similar compounds can inhibit enzymes and influence gene expression . For example, apixaban, a structurally similar compound, inhibits factor Xa, a key enzyme in the coagulation cascade . This suggests that this compound may also interact with enzymes and other biomolecules at the molecular level.
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function . For example, apixaban, a structurally similar compound, has been shown to have long-term antithrombotic efficacy in animal models .
Dosage Effects in Animal Models
It is known that similar compounds can have dose-dependent effects . For example, apixaban, a structurally similar compound, has been shown to have dose-dependent antithrombotic efficacy in animal models .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors . For example, apixaban, a structurally similar compound, is metabolized via multiple pathways, including renal excretion, metabolism, and biliary/intestinal excretion .
Transport and Distribution
It is known that similar compounds can be transported and distributed within cells and tissues . For example, apixaban, a structurally similar compound, has a small volume of distribution in animals and humans .
Subcellular Localization
It is known that similar compounds can be localized to specific compartments or organelles . For example, apixaban, a structurally similar compound, is known to inhibit factor Xa, a key enzyme in the coagulation cascade that is localized to specific compartments within cells .
特性
IUPAC Name |
2-(2-oxopiperidin-1-yl)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-11-8-4-5-9-14(11)12(13(16)17)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHQRANYGPPLRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201282655 | |
| Record name | 2-Oxo-α-phenyl-1-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201282655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396129-93-4 | |
| Record name | 2-Oxo-α-phenyl-1-piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=396129-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-α-phenyl-1-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201282655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-oxopiperidin-1-yl)-2-phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


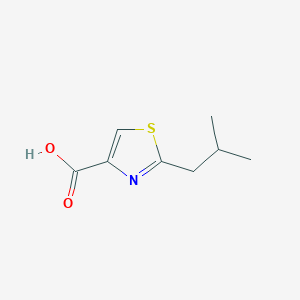
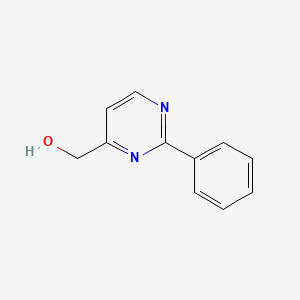
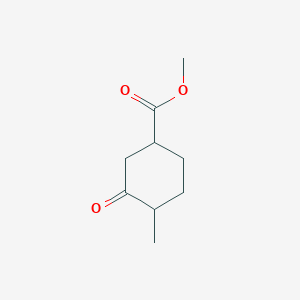

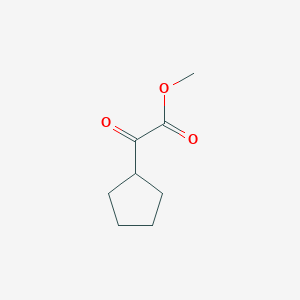




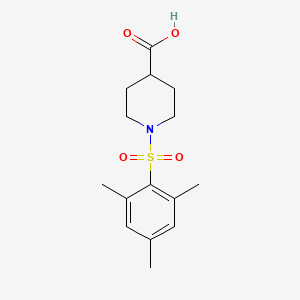
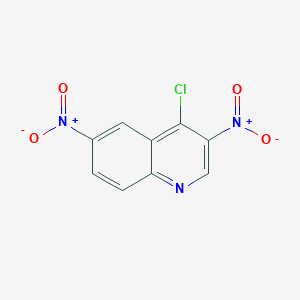
![1-(2,3-Diazabicyclo[2.2.2]oct-2-en-1-yl)methanamine](/img/structure/B3383177.png)
